N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

This compound combines a 3,4-dimethylphenyl substituent on the carboxamide nitrogen with a 3-methylsulfanyl group on the pyrrolidine ring, creating a steric and electronic environment distinct from the des-methylsulfanyl analog (CAS 890332-55-5) and the monomethyl analog (CAS 2097935-92-5). Both features independently modulate biological activity in pyrrolidine-based inhibitors, making this combination uniquely suited for SMYD protein and InhA-focused screening libraries where structural diversity is critical.

Molecular Formula C14H20N2OS
Molecular Weight 264.39
CAS No. 2097884-51-8
Cat. No. B2619776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide
CAS2097884-51-8
Molecular FormulaC14H20N2OS
Molecular Weight264.39
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N2CCC(C2)SC)C
InChIInChI=1S/C14H20N2OS/c1-10-4-5-12(8-11(10)2)15-14(17)16-7-6-13(9-16)18-3/h4-5,8,13H,6-7,9H2,1-3H3,(H,15,17)
InChIKeyUNYUEXBRJHCBKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide (CAS 2097884-51-8): Structural and Physicochemical Baseline for Research Procurement


N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is a synthetic pyrrolidine-1-carboxamide derivative with molecular formula C14H20N2OS and molecular weight 264.39 g/mol . The compound features a pyrrolidine ring bearing a methylsulfanyl group at the 3-position and a 3,4-dimethylphenyl substituent on the carboxamide nitrogen. Pyrrolidine carboxamides as a class have been investigated as inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis [1] and as SMYD protein inhibitors for oncology applications [2], though no published biological data exist for this specific compound.

Why N-(3,4-Dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide Cannot Be Interchanged With Close Analogs: Structural Differentiation Basis


Generic substitution within the pyrrolidine-1-carboxamide class fails because the combination of the 3,4-dimethylphenyl substitution pattern and the 3-methylsulfanyl group on the pyrrolidine ring creates a unique steric and electronic environment that cannot be replicated by close analogs. The des-methylsulfanyl analog N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide (CAS 890332-55-5, MW 218.29) lacks the sulfur atom that could serve as a hydrogen bond acceptor or metabolic soft spot. The monomethyl analog N-(4-methylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide (CAS 2097935-92-5, MW 250.36) differs in the degree of phenyl ring methylation, which can alter lipophilicity, target binding, and metabolic stability. Both structural features—the 3,4-dimethyl substitution and the 3-methylsulfanyl group—are independently known to modulate biological activity in pyrrolidine-based inhibitors [1], and their combined presence in the target compound yields a distinct pharmacological profile that cannot be assumed from either feature alone.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide (CAS 2097884-51-8)


Molecular Weight and Calculated Physicochemical Differentiation vs. Des-Methylsulfanyl Analog

The target compound (MW 264.39, C14H20N2OS) possesses a molecular weight that is 46.10 Da higher than its des-methylsulfanyl analog N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide (MW 218.29, C13H18N2O) . The presence of the sulfur atom increases the calculated topological polar surface area (tPSA) and introduces a potential hydrogen bond acceptor site, altering predicted membrane permeability and solubility profiles relative to the des-sulfur analog. No experimental logP or solubility data are available for either compound.

Physicochemical profiling Drug-likeness Lead optimization

Structural Differentiation: 3,4-Dimethyl vs. 4-Methyl Phenyl Substitution Pattern

The target compound features a 3,4-dimethylphenyl group, whereas the closest methylsulfanyl-containing analog bears a 4-methylphenyl group (N-(4-methylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide, CAS 2097935-92-5) . The additional methyl group at the 3-position increases steric bulk and electron density on the aromatic ring, which can alter π-stacking interactions, target pocket occupancy, and metabolic oxidation susceptibility. The 3,4-dimethyl pattern is known to influence selectivity in related carboxamide series [1].

Structure-activity relationship Aromatic substitution Ligand design

Class-Level Evidence: Pyrrolidine Carboxamides as InhA Inhibitors

Pyrrolidine-1-carboxamides as a compound class have demonstrated potent inhibitory activity against Mycobacterium tuberculosis InhA. In the foundational study by He et al. [1], pyrrolidine carboxamide analogs achieved IC50 values as low as 0.5 μM against InhA. While the specific target compound was not among those tested, the core pyrrolidine-1-carboxamide scaffold shared by this class provides a basis for evaluating the target compound in similar antitubercular assays. The 3-methylsulfanyl substituent present in the target compound is structurally analogous to the thioether modifications explored in optimized ERK inhibitor series (e.g., MK-8353), where the thiomethyl group contributed to improved pharmacokinetic properties [2].

Antitubercular Enoyl-ACP reductase Infectious disease

Physicochemical Property Comparison Across Dimethylphenyl Regioisomers

The target compound (3,4-dimethylphenyl isomer) can be distinguished from its regioisomers N-(2,4-dimethylphenyl)pyrrolidine-1-carboxamide (CAS 35938-97-7) and N-(3,5-dimethylphenyl)pyrrolidine-1-carboxamide by the position of methyl groups on the phenyl ring. While these des-methylsulfanyl regioisomers share the same molecular formula (C13H18N2O, MW 218.29), their different substitution patterns result in distinct chromatographic retention times, NMR chemical shifts, and potentially divergent biological activity profiles. The target compound additionally incorporates the 3-methylsulfanyl group, providing further analytical differentiation via HPLC retention time and mass spectrometric detection (S-isotope pattern).

Regioisomer differentiation Chemical procurement Quality control

Targeted Application Scenarios for N-(3,4-Dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide (CAS 2097884-51-8) in Research and Industrial Settings


Focused Screening Libraries for Epigenetic Target Inhibitor Discovery

Based on the pyrrolidine carboxamide class activity as SMYD protein inhibitors [1], the target compound may be incorporated into focused screening libraries targeting SMYD2, SMYD3, or related lysine methyltransferases. The 3,4-dimethylphenyl and 3-methylsulfanyl substituents provide structural diversity that complements existing inhibitor chemotypes.

Antitubercular Lead Identification via InhA Inhibition Screening

Pyrrolidine-1-carboxamides have demonstrated sub-micromolar InhA inhibition [2]. The target compound can be evaluated in M. tuberculosis InhA enzymatic assays and whole-cell mycobacterial growth inhibition assays to determine whether the 3-methylsulfanyl group enhances potency relative to previously reported analogs.

Structure-Activity Relationship Expansion for Kinase Inhibitor Programs

The 3-methylsulfanyl pyrrolidine motif has been successfully employed in ERK1/2 kinase inhibitors (e.g., MK-8353 series) to improve pharmacokinetic properties [3]. The target compound can serve as a simpler model system to study the contribution of the 3-methylsulfanyl group to target binding and metabolic stability without the complexity of advanced clinical candidates.

Analytical Reference Standard for Regioisomer Differentiation

With its distinct molecular weight (264.39) and sulfur-containing elemental composition (C14H20N2OS) , the target compound can serve as a retention time marker and mass calibration standard in LC-MS methods designed to separate and identify dimethylphenyl-substituted pyrrolidine carboxamide regioisomers in complex reaction mixtures or screening libraries.

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